Scoparin

Description

Historical Trajectories of Scoparin Research

The history of this compound research is intrinsically linked to the study of the plant Cytisus scoparius (commonly known as Scotch broom), from which the compound derives its name. plantextractwholesale.comwikipedia.org Early phytochemical investigations of this plant and others led to the isolation and identification of this compound as one of their characteristic constituents. wikipedia.org Historically, plants containing this compound, such as Cytisus scoparius, were used in traditional medicine. wikipedia.org For instance, broom was noted for its diuretic properties, an effect attributed to this compound. wikipedia.org These initial observations laid the groundwork for future research, transitioning the compound from a simple plant isolate to a molecule of interest for its chemical properties and biological effects. The early focus was primarily on extraction, isolation, and basic characterization from its natural sources.

Contemporary Significance in Natural Product Chemistry and Chemical Biology

In modern research, this compound holds considerable significance in the fields of natural product chemistry and chemical biology. Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. clinicalgate.com this compound is a classic example of a plant secondary metabolite that continues to be studied for its chemical structure and potential applications. medkoo.comclinicalgate.com

The contemporary relevance of this compound is largely driven by the broad interest in flavonoids for their diverse pharmacological activities. medkoo.comnih.gov Research has indicated that this compound exhibits antioxidant and anti-inflammatory properties, among other potential therapeutic effects. medkoo.com In chemical biology, which utilizes small molecules to study and manipulate biological systems, this compound serves as a molecular probe to investigate cellular pathways. illinois.eduucla.edu The study of how this compound interacts with biological targets at a molecular level can provide insights into disease mechanisms and aid in the development of new therapeutic strategies. medkoo.com

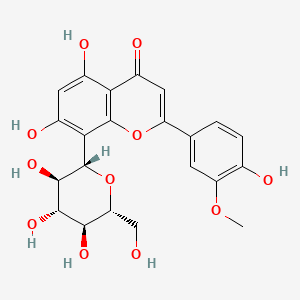

Structure

3D Structure

Properties

CAS No. |

301-16-6 |

|---|---|

Molecular Formula |

C22H22O11 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 |

InChI Key |

YXHFXGHAELQJGK-PGPONNFDSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Phytochemical and Biological Origin of Scoparin

Research Methodologies for Extraction and Isolation

Chromatographic Purification Strategies for Scoparin Enrichment

The isolation and purification of this compound from complex plant extracts typically involve chromatographic techniques. ontosight.aimoravek.com Chromatography is a fundamental separation method that exploits the differential interactions of compounds with a stationary phase and a mobile phase. moravek.comrotachrom.com This differential partitioning allows for the separation and enrichment of target compounds like this compound from crude plant material. moravek.com

Various chromatographic methods can be employed for this compound purification. Column chromatography, a widely used technique, involves packing a stationary phase into a column and eluting the sample through it with a mobile phase. rotachrom.com High-Performance Liquid Chromatography (HPLC) is another powerful method offering high resolution and efficiency for the separation of complex mixtures. creative-proteomics.com Counter-current chromatography (CCC), including high-speed counter-current chromatography (HSCCC), has also been successfully applied in the isolation of natural products, demonstrating its utility in obtaining relatively pure compounds in a single step. researchgate.net

The selection of specific chromatographic parameters, such as the stationary phase, mobile phase composition, and elution gradient, is crucial for optimizing the separation and enrichment of this compound. For instance, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is commonly used for the separation of moderately polar compounds like flavonoids. researchgate.net

While specific detailed data on this compound purification yields and conditions across all methods are not universally standardized, the general principles and reported applications of chromatography in natural product isolation indicate the effectiveness of these techniques for this compound enrichment.

Interactive Table 1: Representative Chromatographic Approaches for Flavonoid Isolation (Illustrative Example)

| Chromatographic Method | Stationary Phase Type | Mobile Phase Polarity | Separation Principle | Typical Application in Natural Product Isolation |

| Column Chromatography | Silica Gel (Normal Phase) | Non-polar to Medium Polarity | Adsorption | Separation of compounds with differing polarities |

| Reversed-Phase HPLC | C18 (Non-polar) | Polar (e.g., Water/Methanol or Acetonitrile) | Partition/Hydrophobic Interaction | Separation of less polar to moderately polar compounds |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (Immobilized) | Immiscible Liquid Phases | Liquid-Liquid Partition | Preparative isolation of compounds from complex mixtures |

Note: This table provides illustrative examples of chromatographic approaches commonly used for isolating natural products, including flavonoids like this compound. Specific parameters would be optimized based on the plant source and desired purity.

Advanced Spectroscopic Methods for Isolation Validation

Following chromatographic purification, advanced spectroscopic methods are indispensable for the validation of this compound isolation and the confirmation of its chemical structure. nih.govopenaccessjournals.com These techniques provide detailed information about the molecular composition, structure, and functional groups of the isolated compound. nih.govopenaccessjournals.comfiveable.me

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the connectivity of atoms and the chemical environment within the this compound molecule. openaccessjournals.comfiveable.mesolubilityofthings.com Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are routinely used to assign signals to specific hydrogen and carbon atoms, respectively, providing a detailed structural fingerprint. nih.govopenaccessjournals.com

Mass Spectrometry (MS) is another critical tool, providing information about the molecular weight and fragmentation pattern of the isolated compound. nih.govopenaccessjournals.comfiveable.me Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar molecules like flavonoids. nih.gov The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound (C₂₂H₂₂O₁₁, molecular weight ~462.4 g/mol ). nih.govlookchem.comuni.lu Analysis of fragmentation ions provides further structural details. nih.govopenaccessjournals.com

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of chromophores within the this compound molecule and can be used to assess purity and concentration. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com Flavonoids typically exhibit characteristic absorption bands in the UV-Vis region due to their conjugated pi systems. solubilityofthings.com

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com Characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups would be expected in the IR spectrum of this compound. nih.govsolubilityofthings.com

The combination of data obtained from these spectroscopic methods provides comprehensive evidence to confirm the identity and purity of isolated this compound.

Interactive Table 2: Key Spectroscopic Methods for this compound Validation (Illustrative Example)

| Spectroscopic Method | Information Provided | Typical Data Output | Application in this compound Analysis |

| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, chemical environment, stereochemistry | ¹H and ¹³C NMR spectra (chemical shifts, coupling constants, integration) | Confirming the flavonoid and glycoside structure, identifying substituent positions |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Mass-to-charge ratio (m/z) of molecular and fragment ions | Confirming the molecular formula, providing structural fragments |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, presence of chromophores, concentration, purity | UV-Vis absorption spectrum (wavelengths of maximum absorbance, intensity) | Detecting the flavonoid core, assessing purity |

| Infrared (IR) Spectroscopy | Functional groups present | IR absorption spectrum (wavenumbers of absorption bands) | Identifying hydroxyl, carbonyl, and aromatic functional groups |

Note: This table outlines the types of information obtained from common spectroscopic methods used in natural product characterization. Actual spectra and specific data points would be generated experimentally for isolated this compound.

The rigorous application of these chromatographic purification strategies and advanced spectroscopic validation methods is essential for obtaining high-purity this compound and unequivocally confirming its chemical identity for further research and potential applications.

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of the Flavonoid Biosynthesis Pathway Leading to Scoparin

The formation of this compound (chrysoeriol 8-C-glucoside) requires the synthesis of its aglycone, chrysoeriol (B190785), followed by a specific C-glycosylation event. This pathway is an extension of the core phenylpropanoid and flavonoid biosynthetic routes.

The journey to this compound begins with primary metabolites. The shikimate pathway provides the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Here, a series of enzymes creates a 4-coumaroyl-CoA starter unit. Concurrently, the acetate-malonate pathway supplies malonyl-CoA extender units.

The key enzymatic steps leading to the this compound aglycone, chrysoeriol, are outlined below:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce 4-coumaric acid.

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Chalcone (B49325) Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone scaffold, naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Naringenin chalcone is isomerized by CHI to form the flavanone (B1672756), naringenin.

Flavone (B191248) Synthase (FNS): Naringenin is then oxidized by FNS to produce the flavone apigenin.

Flavonoid 3'-Hydroxylase (F3'H): Apigenin is hydroxylated at the 3' position on the B-ring to yield luteolin (B72000).

O-methyltransferase (OMT): The final step in forming the aglycone is the methylation of luteolin. A specific flavonoid 3'-O-methyltransferase transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of luteolin, producing chrysoeriol. nih.govresearchgate.net Several such enzymes have been identified, including ROMT-9 from rice (Oryza sativa), which shows high regiospecificity and activity in converting luteolin to chrysoeriol. nih.govresearchgate.net

The following interactive table summarizes the core enzymes involved in the biosynthesis of chrysoeriol.

| Enzyme | Abbreviation | Substrate(s) | Product |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic Acid | 4-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric Acid | 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |

| Flavone Synthase | FNS | Naringenin | Apigenin |

| Flavonoid 3'-Hydroxylase | F3'H | Apigenin | Luteolin |

| Flavonoid 3'-O-methyltransferase | FOMT / 3'-OMT | Luteolin, SAM | Chrysoeriol |

Glycosylation is a critical modification that enhances the stability and solubility of flavonoids. This compound is a C-glycoside, meaning the glucose moiety is attached directly to the flavonoid A-ring via a stable carbon-carbon bond. This bond is catalyzed by a specific class of enzymes known as C-glycosyltransferases (C-GTs).

The formation of this compound involves the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose (UDPG), to the C-8 position of the chrysoeriol backbone. The reaction is catalyzed by a chrysoeriol 8-C-glucosyltransferase.

Alternatively, the biosynthesis may proceed through the C-glycosylation of luteolin first, followed by methylation. In this route, a C-glucosyltransferase would convert luteolin to its 8-C-glucoside, orientin (B1677486). nih.govwikipedia.org Subsequently, the same 3'-O-methyltransferase that acts on luteolin could potentially methylate orientin to produce this compound. Research has identified C-glucosyltransferases capable of acting on luteolin. For instance, a C-glucosyltransferase from Trollius chinensis (TcCGT1) has been shown to effectively catalyze the C-glycosylation of luteolin to produce orientin. acs.org This highlights a plausible enzymatic mechanism for the formation of the C-glycosidic bond in this compound's precursor.

Biotechnological Approaches for Enhanced this compound Production

The low abundance of this compound in natural sources has driven research into biotechnological methods for its production. Metabolic engineering in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) offers a promising alternative to plant extraction.

The strategy involves reconstructing the this compound biosynthetic pathway in a chosen microbial host. This requires the heterologous expression of all necessary plant enzymes. Research has already demonstrated the feasibility of key steps in this pathway:

Aglycone Production: The conversion of luteolin to chrysoeriol has been successfully achieved in E. coli. Strains engineered to express a flavonoid 3'-O-methyltransferase from rice (ROMT-9) were able to convert exogenously supplied luteolin into chrysoeriol. nih.gov Further engineering of the ROMT-9 enzyme led to variants with improved expression and catalytic efficiency, boosting production titers significantly. nih.govresearchgate.net

Glycosylation: The C-glycosylation step has also been demonstrated in microbial systems. The efficient production of orientin (luteolin-8-C-glucoside) from luteolin was achieved by co-expressing a C-glucosyltransferase (TcCGT1) and a sucrose (B13894) synthase. acs.org The sucrose synthase serves to regenerate the costly UDP-glucose donor molecule, making the process more economically viable.

A complete biotechnological pathway for de novo this compound production would involve combining these steps and expressing the entire enzymatic cascade from a simple carbon source like glucose. The table below outlines a potential heterologous pathway for microbial this compound production.

| Module | Enzymatic Step | Example Gene Source |

| Phenylpropanoid Module | Phenylalanine -> 4-Coumaroyl-CoA | Rhodosporidium toruloides (PAL), Arabidopsis thaliana (C4H, 4CL) |

| Flavonoid Core Module | 4-Coumaroyl-CoA -> Luteolin | Petroselinum crispum (CHS), Medicago sativa (CHI), Gerbera hybrida (FNS), Saccharum hybridum (F3'H) |

| This compound Finalization Module | Luteolin -> Chrysoeriol -> this compound | Oryza sativa (ROMT-9), Trollius chinensis (TcCGT1-like C-GT) |

| Cofactor Regeneration | UDP -> UDP-Glucose | Bacillus subtilis (Sucrose Synthase) |

By optimizing gene expression, balancing metabolic flux, and regenerating essential cofactors like SAM and UDPG, metabolic engineering holds the potential to create microbial cell factories for the sustainable and high-yield production of this compound.

In Vitro Cell Culture and Fermentation Strategies

In vitro plant cell culture and microbial fermentation represent two key strategies for the controlled production of plant secondary metabolites, including this compound. These methods offer the potential for high-purity, scalable, and season-independent production.

Plant cell cultures serve as a valuable tool for studying and producing complex plant-derived molecules. Establishing cell suspension or hairy root cultures from this compound-producing plants can create a contained and optimizable system for biosynthesis. The production of flavonoids in such systems is influenced by various factors, including the composition of the culture medium, plant growth regulators, and the use of elicitors to stimulate secondary metabolite pathways. While these cultures maintain the genetic blueprint for the complete biosynthetic pathway, challenges such as slow growth rates and lower product yields compared to microbial systems often limit their industrial-scale application.

Microbial fermentation offers a more rapid and scalable approach. Fermentation using microorganisms can improve the yield and modify the profile of phenolic compounds from plant-based materials. This is achieved through the microbial release of bound compounds and the metabolic conversion of precursors into new metabolites via pathways like glycosylation. nih.gov Strategies to enhance flavonoid production in fermentation include:

Strain Selection: Choosing microbial strains with high tolerance to phenolic compounds and robust enzymatic machinery for biotransformation.

Optimization of Conditions: Fine-tuning parameters such as pH, temperature, aeration, and nutrient composition to maximize biomass and product formation.

Fed-Batch Fermentation: A technique where substrates are fed incrementally to the culture, which can improve yields by avoiding substrate inhibition and extending the production phase. For example, fed-batch fermentation in a controlled bioreactor significantly improved the production of the flavonoid scutellarin (B1681692), reaching a titer of 346 mg/L.

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Metabolic engineering, particularly the reconstruction of biosynthetic pathways in heterologous hosts, is a powerful strategy for producing high-value plant compounds like this compound. nih.gov Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as "cell factories" due to their fast growth, well-understood genetics, and established fermentation technologies. frontiersin.orgnih.gov

The biosynthesis of this compound (chrysoeriol 8-C-glucoside) is a multi-step enzymatic process starting from the amino acid L-phenylalanine. Reconstructing this pathway involves identifying, isolating, and expressing the necessary plant genes in a microbial host.

The Proposed Biosynthetic Pathway of this compound:

The pathway can be broken down into three main modules:

Flavanone Core Biosynthesis: L-phenylalanine is converted through the general phenylpropanoid pathway into p-coumaroyl-CoA. This molecule is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, which is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. frontiersin.org

Aglycone (Chrysoeriol) Formation: The naringenin core is modified by a series of enzymes to form the direct precursor aglycone, chrysoeriol. This involves hydroxylation and methylation steps.

C-Glycosylation: The final step involves the attachment of a glucose molecule to the chrysoeriol backbone at the C-8 position by a specific C-glycosyltransferase (CGT) .

The table below details the key enzymatic steps required for the heterologous biosynthesis of this compound.

| Step | Precursor | Enzyme | Enzyme Class | Product |

| 1 | Naringenin | Flavonoid 3'-hydroxylase (F3'H) | Cytochrome P450 | Eriodictyol |

| 2 | Eriodictyol | Flavone Synthase II (FNS II) | Cytochrome P450 | Luteolin |

| 3 | Luteolin | O-methyltransferase (OMT) | Methyltransferase | Chrysoeriol |

| 4 | Chrysoeriol | C-glycosyltransferase (CGT) | Glycosyltransferase | This compound |

Reconstructing this full pathway in a single microbial host presents several challenges. A key difficulty is the functional expression of plant-derived cytochrome P450 enzymes (like F3'H and FNS II) in E. coli. Saccharomyces cerevisiae is often a more suitable host for these enzymes due to its eukaryotic nature and membrane-bound organelles. nih.gov

Research has demonstrated the feasibility of producing key intermediates of the this compound pathway in engineered microbes. For instance, the aglycone chrysoeriol has been successfully produced in E. coli via the biotransformation of luteolin. mdpi.comresearchgate.net In one study, an O-methyltransferase from Saccharopolyspora spinosa was used to convert exogenously fed luteolin into chrysoeriol, achieving a 15% conversion. mdpi.comresearchgate.net

The C-glycosylation step is particularly complex. Unlike O-glycosylation, C-glycosylation forms a more stable carbon-carbon bond. In many plants, this process occurs indirectly: a flavanone (e.g., naringenin) is first converted to a 2-hydroxyflavanone (B13135356) by a flavanone 2-hydroxylase (F2H) . nih.govnih.gov This intermediate exists in equilibrium with an open-chain form, which is the actual substrate for the C-glycosyltransferase (CGT). nih.gov The resulting 2-hydroxyflavanone C-glucoside then dehydrates to form the final flavone C-glycoside. nih.govresearchgate.net This indirect pathway has been successfully reconstructed in yeast to produce other C-glycosylflavones like isovitexin (B1672635) and isoorientin. stclaircollege.ca Direct glycosylation of the flavone (e.g., luteolin) is also possible with certain CGTs. stclaircollege.ca

The table below summarizes the microbial production of chrysoeriol and other relevant C-glycosylflavones through metabolic engineering.

| Product | Host Organism | Key Enzymes Expressed/Method | Precursor | Titer/Yield | Reference(s) |

| Chrysoeriol | Escherichia coli | SpnK (O-methyltransferase) | Luteolin | 30 µM (15% conversion) | mdpi.comresearchgate.net |

| Isoorientin (Luteolin 6-C-glucoside) | Saccharomyces cerevisiae | F2H and CGT combinations | Eriodictyol | Not specified | stclaircollege.ca |

| Schaftoside | Escherichia coli | Rice CGTs, UDP-Ara synthesis pathway | Tyrosine | 19.87 mg/L | nih.gov |

| Apigenin di-C-arabinoside | Escherichia coli | Rice CGTs, UDP-Ara synthesis pathway | Tyrosine | 113.16 mg/L | nih.gov |

The successful engineering of pathways for chrysoeriol and various C-glycosylflavones lays a strong foundation for the future development of a microbial strain capable of producing this compound de novo from simple carbon sources. Future work will likely focus on discovering and characterizing the specific OMT and CGT enzymes responsible for this compound biosynthesis in its native plant producers and optimizing their expression and activity in a suitable microbial host.

Molecular and Cellular Mechanisms of Scoparin Action

Investigation of Cellular Targets and Receptor Interactions

Identifying the specific proteins or other macromolecules that scoparin interacts with is the first step in detailing its mechanism of action. This is achieved through a combination of computational and experimental techniques designed to predict and validate these molecular interactions.

Computational methods like molecular docking and virtual screening are powerful tools for predicting the binding of a small molecule, such as this compound, to a large library of known protein structures. mdpi.comyoutube.com These in silico techniques model the interaction between a ligand (this compound) and a target protein, calculating the binding affinity to identify potential biological targets. genome.jpyoutube.com Virtual screening can rapidly assess thousands of potential protein targets, helping to prioritize candidates for further experimental validation. youtube.comarxiv.org The process involves using the 3D structure of the ligand to find proteins with complementary binding sites, a strategy known as reverse docking. researchgate.netspringernature.com

Despite the utility of these methods in modern drug discovery for identifying potential targets for natural compounds, specific molecular docking and virtual screening studies focused on identifying the primary cellular targets of this compound are not widely documented in the available scientific literature. researchgate.netnih.govnih.govyoutube.com

Following computational predictions, experimental validation is essential. Ligand binding assays are used to measure the interaction between a molecule and its target. conceptlifesciences.com These assays can determine the binding affinity, which is often expressed as the equilibrium dissociation constant (Kd). pharmacologycanada.orgmalvernpanalytical.com A lower Kd value signifies a stronger binding interaction between the ligand and its receptor. youtube.comlibretexts.org

Biophysical techniques provide deeper insights into the physical and chemical properties of these interactions. conceptlifesciences.com Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Calorimetry (DSC) can characterize the thermodynamics and kinetics of binding, as well as any structural changes in the protein upon ligand interaction. indico.krrsc.orgnih.gov

While these techniques are standard for characterizing drug-target interactions, specific studies detailing the binding affinity, kinetics, or thermodynamic profile of this compound with identified cellular receptors or targets are not extensively reported in the available research. dynamic-biosensors.com

Modulation of Intracellular Signal Transduction Pathways

This compound exerts its biological effects by influencing the activity of various signaling pathways within the cell. These pathways are complex networks that transmit signals from the cell surface to the nucleus, regulating processes like inflammation, oxidative stress, and cell-to-cell communication.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide and hydroxyl radicals, that are byproducts of cellular metabolism. While they play a role in normal cell signaling, excessive ROS can lead to oxidative stress and cellular damage. Antioxidant compounds can mitigate this by scavenging ROS or by boosting the cell's own antioxidant defenses, often through pathways like the Nrf2 signaling network. mdpi.commq.edu.au

Specific research on this compound's direct modulation of ROS-related signaling pathways like Nrf2 is limited. nih.govnih.gov However, studies on related coumarin compounds provide insight into its potential antioxidant activity. As a dihydroxy-substituted coumarin, this compound belongs to a class of compounds that have demonstrated the ability to scavenge various reactive oxygen species and inhibit lipid peroxidation, a key process of oxidative damage.

| Reactive Oxygen Species (ROS) | Observed Effect of Related Dihydroxy-Coumarins |

|---|---|

| Superoxide Anions | Effective scavenging activity reported |

| Hydroxyl Radicals | Effective scavenging activity reported |

| Lipid Peroxidation | Inhibition of Fe³⁺-ascorbate-dependent microsomal lipid peroxidation |

Inflammation is a biological response regulated by complex signaling networks. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comresearchgate.net The NF-κB protein complex is a primary transcription factor that controls the expression of genes involved in inflammation and cell survival. genome.jpmdpi.comyoutube.com The MAPK cascade is another critical pathway that translates external stimuli into cellular responses, including the production of inflammatory cytokines. mdpi.comresearchgate.net

Studies on the related compound scoparone (B1681568) (6,7-dimethoxycoumarin) have shown inhibitory effects on the NF-κB signaling pathway. nih.govnih.gov However, this compound and scoparone are distinct molecules, and direct experimental evidence detailing the specific influence of this compound on the activation or inhibition of the MAPK and NF-κB inflammatory signaling cascades is not extensively available in the scientific literature.

| Signaling Pathway | Key Protein Components | General Role in Inflammation |

|---|---|---|

| NF-κB Pathway | IKK, IκBα, p65 (RelA), p50 | Controls transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. |

| MAPK Pathway | ERK, JNK, p38 | Regulates the production of inflammatory mediators like TNF-α and interleukins. |

Cells communicate with each other through complex networks involving ligands (e.g., growth factors, cytokines) and their corresponding receptors. nih.govnih.gov This intercellular signaling is vital for coordinating cellular activities and maintaining tissue homeostasis. frontiersin.org Dysregulation of these communication networks is a hallmark of many diseases. The study of how a compound affects the expression of various ligands and receptors can reveal its impact on the broader cellular ecosystem. mdpi.com

Currently, there is a lack of specific research in the available literature investigating the effects of this compound on the intricate networks of intercellular communication, such as the signaling between different cell types within a tissue. mdpi.com

Enzymatic Modulation and Interaction Profiling

The biological activities of the flavonoid this compound are intrinsically linked to its ability to interact with and modulate the function of various enzymes. These interactions can lead to the inhibition or alteration of catalytic activity, thereby influencing a range of physiological and pathological processes. This section delves into the specific enzymatic modulation by this compound, focusing on its effects on cyclooxygenase enzymes and other key enzymatic systems.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, play distinct roles in physiological and inflammatory processes. While extensive research has been conducted on the COX-inhibitory properties of various flavonoids, specific studies detailing the direct inhibitory effects of this compound on COX-1 and COX-2 are not extensively documented in the currently available scientific literature.

Other Enzyme Activity Modulation

Beyond cyclooxygenases, this compound has been investigated for its modulatory effects on a variety of other enzymes, demonstrating a broader profile of bioactivity. Research has indicated that this compound can influence the activity of enzymes involved in processes such as purine metabolism and tissue remodeling.

Xanthine Oxidase Inhibition:

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the metabolic pathway that leads to the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout. In vitro studies have demonstrated that this compound can effectively inhibit xanthine oxidase activity. One study reported an IC50 value of 13.2 ± 0.5 µM for this compound against xanthine oxidase. This inhibitory action suggests a potential mechanism through which this compound may exert beneficial effects in conditions related to hyperuricemia.

Hyaluronidase Inhibition:

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of hyaluronidase is a target in various therapeutic areas, including inflammation and the reduction of allergic reactions. This compound has been shown to exhibit inhibitory activity against hyaluronidase. In one study, this compound demonstrated an IC50 value of 231.8 ± 1.6 µM for the inhibition of hyaluronidase. This finding points to a role for this compound in modulating the integrity of the extracellular matrix.

Elastase Inhibition:

Elastase is a protease that breaks down elastin, a key protein in connective tissues that provides elasticity to skin and blood vessels. Excessive elastase activity is implicated in the aging process of the skin and in certain inflammatory conditions. Research has indicated that this compound possesses elastase inhibitory properties. A study reported an IC50 value of 249.4 ± 1.8 µM for this compound's inhibition of elastase. This activity suggests that this compound may contribute to the maintenance of tissue integrity.

Collagenase Inhibition:

Collagenases are enzymes that break down collagen, the main structural protein in the extracellular matrix. The regulation of collagenase activity is vital for tissue remodeling and wound healing. This compound has been found to inhibit collagenase activity, with a reported IC50 value of 149.7 ± 1.2 µM. This inhibitory effect on collagenase suggests that this compound may play a role in protecting the structural integrity of collagen-rich tissues.

The following table summarizes the reported inhibitory activities of this compound against various enzymes.

| Enzyme | IC50 Value (µM) |

| Xanthine Oxidase | 13.2 ± 0.5 |

| Hyaluronidase | 231.8 ± 1.6 |

| Elastase | 249.4 ± 1.8 |

| Collagenase | 149.7 ± 1.2 |

Preclinical Pharmacological Investigations and Therapeutic Potential

In Vitro Pharmacological Characterization in Cellular Models

In vitro studies using cellular models are fundamental to elucidating the specific biological activities of a compound at the cellular and molecular level. These assays provide a controlled environment to study mechanisms of action, such as antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity Studies and Free Radical Scavenging Mechanisms

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are unstable molecules known as free radicals that can cause cellular damage. innovareacademics.innih.gov The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net Several in vitro assays are commonly employed to measure this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ijpras.com Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the scavenging of the ABTS radical cation. criver.compharmacologydiscoveryservices.com The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While studies on purified scoparin are limited, research on extracts from plants known to contain this compound, such as Arthrophytum scoparium, provides some insight. The crude extract (CrE) of A. scoparium demonstrated a notable scavenging effect in the DPPH assay. researchgate.net In the ABTS assay, the same crude extract showed a strong antioxidant effect, indicating its capacity to act as an electron or hydrogen donor. researchgate.net

Table 1: Antioxidant Activity of Arthrophytum scoparium Crude Extract (CrE) This table displays data for a plant extract containing this compound, not the isolated compound.

| Assay | IC50 Value (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.015 ± 0.005 |

| ABTS Radical Scavenging | 0.001 ± 5.54E-05 |

Data sourced from research on Arthrophytum scoparium extracts. researchgate.net

The mechanism of free radical scavenging by phenolic compounds like this compound generally involves the donation of a hydrogen atom from their hydroxyl groups, which stabilizes the free radical and terminates the oxidative chain reaction. innovareacademics.inresearchgate.net

Anti-inflammatory Efficacy in Cellular Assays

Cellular assays are crucial for evaluating the anti-inflammatory potential of compounds. A standard model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com Researchers then measure the compound's ability to inhibit the production of key inflammatory mediators.

Key markers of inflammation in these assays include:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. creative-biolabs.comresearchgate.net The concentration of nitrite, a stable product of NO, in the cell culture medium is often measured to quantify NO production. nih.gov

Pro-inflammatory Cytokines: These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are central to the inflammatory cascade. bioivt.comnjppp.com Their levels are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA). mdpi.com

While these cellular models are widely used to screen for anti-inflammatory activity, specific studies detailing the effects of isolated this compound on LPS-stimulated macrophages, including its impact on NO, TNF-α, IL-6, or IL-1β production, were not identified in the performed literature search.

Antimicrobial Activity against Pathogenic Microorganisms

The potential of natural compounds to combat pathogenic microorganisms is a significant area of research. researchgate.netnih.gov In vitro antimicrobial activity is typically assessed by determining a compound's ability to inhibit the growth of or kill bacteria and fungi. mdpi.com

Studies have been conducted on extracts from Cytisus scoparius (Scotch broom), a plant known to contain this compound. Polyphenol-rich hydro-organic extracts from this plant were evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative pathogenic bacteria, with a particular focus on foodborne pathogens. mdpi.com The extracts demonstrated antimicrobial activity against the tested species, including Listeria monocytogenes, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com The study suggests that the observed bioactivities may be related to the plant's active constituents, though the specific contribution of this compound was not isolated. mdpi.com

Table 2: Antimicrobial Activity of Cytisus scoparius Extracts This table presents findings for plant extracts containing this compound, not the isolated compound.

| Pathogen | Activity Observed |

|---|---|

| Listeria monocytogenes | Antimicrobial and antibiofilm activity |

| Staphylococcus aureus | Antimicrobial and antibiofilm activity |

| Pseudomonas aeruginosa | Antimicrobial and antibiofilm activity |

Data sourced from research on Cytisus scoparius extracts. mdpi.com

Other Biologically Relevant In Vitro Activities

Beyond the primary activities, in vitro assays can explore other potential therapeutic effects, such as enzyme inhibition, anti-diabetic properties, or neuroprotective effects.

Enzyme Inhibition Assays: These tests determine a compound's ability to inhibit the activity of specific enzymes, which can be a mechanism for therapeutic intervention. nih.govyoutube.combiobide.com

In Vitro Anti-diabetic Activity: Key methods include assays for the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. mdpi.comnih.govnjppp.commdpi.com Inhibition of these enzymes can help control postprandial hyperglycemia.

In Vitro Neuroprotective Effects: Cellular models are used to simulate neuronal damage, for example, by using neurotoxins or inducing oxidative stress, to assess a compound's ability to protect neurons. nih.govnih.govmdpi.commdpi.com

Despite the availability of these established in vitro models for screening diverse biological activities, specific research data on the effects of isolated this compound in these assays were not found within the scope of the literature search.

In Vivo Efficacy Studies in Established Animal Models

In vivo studies in animal models are a critical step in preclinical research, providing information on a compound's efficacy and its effects within a complex biological system. nih.gov

Evaluation of Anti-inflammatory Effects in Experimental Disease Models

Several established animal models are used to screen for anti-inflammatory activity. researchgate.netijpras.com These models mimic aspects of human inflammation and are used to evaluate the efficacy of potential new anti-inflammatory drugs.

Commonly used acute inflammation models include:

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model where an inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). criver.comcreative-biolabs.commdpi.comcreative-bioarray.comnih.gov The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.

Xylene-Induced Ear Edema: In this model, xylene is applied to a mouse's ear, inducing an acute inflammatory response characterized by edema. researchgate.netresearchgate.netnih.govfrontiersin.org The anti-inflammatory effect is quantified by measuring the reduction in ear swelling.

Acetic Acid-Induced Writhing Test: This model assesses both anti-inflammatory and analgesic (pain-relieving) properties. Intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhing) in mice, which are related to the release of inflammatory mediators. innovareacademics.innih.govpharmacologydiscoveryservices.comresearchgate.netwisdomlib.org A reduction in the number of writhes indicates a positive effect.

Although these are standard and well-validated models for in vivo anti-inflammatory screening, the literature search did not yield studies where the isolated compound this compound was evaluated in any of these experimental disease models.

Assessment of Anti-nociceptive Properties in Animal Pain Models

The evaluation of a compound's potential to alleviate pain, known as its anti-nociceptive property, is a critical step in preclinical pharmacological investigation. This assessment is typically conducted using a battery of established animal models, each designed to simulate different aspects of clinical pain. While direct and extensive studies on the anti-nociceptive effects of this compound are not widely detailed in the available literature, its properties would be evaluated using standard, validated models that assess both centrally and peripherally mediated analgesia.

Commonly employed models include chemical-induced and thermal-induced pain tests. The acetic acid-induced writhing test is a well-established model for screening peripheral analgesic activity. nih.gov In this test, an intraperitoneal injection of acetic acid induces a visceral inflammatory pain response, characterized by abdominal constrictions or "writhes." The efficacy of a test compound like this compound would be determined by its ability to significantly reduce the number of writhes compared to a control group.

To investigate centrally mediated anti-nociceptive effects, the hot plate test is frequently used. explorationpub.com This model assesses the response to a thermal pain stimulus, where the latency of the animal to react (e.g., by licking its paw or jumping) is measured. An increase in this reaction latency following administration of the test compound suggests a central analgesic effect. The formalin test provides a more comprehensive assessment, as it elicits a biphasic pain response. nih.gov The initial acute phase is due to direct stimulation of nociceptors, while the later, tonic phase is associated with inflammatory pain mechanisms. A compound's ability to inhibit one or both phases can provide insight into its mechanism of action.

Table 1: Standard Animal Models for Anti-nociceptive Screening

| Animal Model | Type of Pain Simulated | Primary Parameter Measured | Typical Mechanism Investigated |

|---|---|---|---|

| Acetic Acid-Induced Writhing Test | Visceral Inflammatory Pain | Number of abdominal writhes | Peripheral Analgesia |

| Hot Plate Test | Thermal Nociception | Reaction time (latency) to thermal stimulus | Central Analgesia |

| Formalin Test (Biphasic) | Phase 1: Acute Neurogenic Pain Phase 2: Inflammatory Pain | Time spent licking the injected paw | Central and Peripheral Mechanisms |

Investigation of Metabolic Regulatory Activities (e.g., Antidiabetic Potential)

The investigation of this compound and extracts from plants containing it, such as Scoparia dulcis, has revealed significant potential in metabolic regulation, particularly in the context of diabetes. Research using animal models of diabetes, most commonly the streptozotocin (B1681764) (STZ)-induced diabetic rat, provides a basis for these findings. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration induces a state of hyperglycemia that mimics type 1 diabetes. phytojournal.com

In studies involving aqueous extracts of Scoparia dulcis, oral administration to STZ-induced diabetic rats resulted in notable antidiabetic effects. One study found that a six-week treatment with the extract significantly reduced blood glucose and glycosylated hemoglobin levels. researchgate.net Concurrently, there was a significant increase in plasma insulin (B600854), suggesting that the extract may promote insulin secretion or regeneration of pancreatic beta cells. researchgate.net Another study corroborated these findings, showing that a three-week administration of the extract led to a significant reduction in blood glucose and an increase in plasma insulin. nih.gov This research also highlighted the extract's antioxidant properties, which are crucial for mitigating the oxidative stress that contributes to diabetic complications. nih.gov

Further research focusing on scoparone (B1681568) (an alternative name for this compound) has explored its effects on diabetic nephropathy, a common complication of diabetes. In a study using cultured rat mesangial cells exposed to high glucose conditions to mimic the diabetic state, scoparone was shown to protect these kidney cells from damage. researchgate.net It attenuated the high glucose-induced accumulation of extracellular matrix proteins, a key factor in the development of glomerulosclerosis, partly by inhibiting the ERK1/2 signaling pathway. researchgate.net

Table 2: Research Findings on the Antidiabetic Potential of this compound/Source Plant Extract

| Compound/Extract | Experimental Model | Key Biomarkers Measured | Observed Effects | Reference |

|---|---|---|---|---|

| Aqueous Extract of Scoparia dulcis | Streptozotocin (STZ)-induced diabetic rats | Blood Glucose, Plasma Insulin | Significant reduction in blood glucose; Significant increase in plasma insulin | nih.gov |

| Aqueous Extract of Scoparia dulcis | STZ-induced diabetic rats | Blood Glucose, Glycosylated Hemoglobin | Significant reduction in blood glucose and glycosylated hemoglobin | researchgate.net |

| Scoparone (this compound) | High glucose-exposed rat mesangial cells | Extracellular matrix accumulation, ERK1/2 signaling | Attenuated extracellular matrix accumulation; Inhibited ERK signaling pathway | researchgate.net |

Exploration of Effects on Specific Physiological Systems

The pharmacological exploration of flavonoids often extends to their effects on various physiological systems, including the cardiovascular and central nervous systems. While comprehensive studies focusing specifically on this compound are emerging, research on related compounds and extracts from its plant source, Cytisus scoparius, provides valuable insights into its potential therapeutic activities.

In the realm of neuroprotection, compounds isolated from Cytisus scoparius have demonstrated protective effects in cellular models relevant to neurodegenerative diseases. For instance, the alkaloids Lupanine and 17-oxo-sparteine were found to protect PC12 cells and hippocampal neurons against toxicity induced by soluble amyloid-β oligomers, a key pathological factor in Alzheimer's disease. nih.gov This neuroprotection was mediated through the activation of nicotinic acetylcholine (B1216132) receptors and the pro-survival PI3K/Akt signaling pathway. nih.gov These findings suggest that compounds from this plant source may possess neuroprotective potential, warranting future investigation into this compound's specific role.

The cardiovascular effects of flavonoids are a major area of research. Although direct evidence for this compound is limited, studies on scutellarin (B1681692), a structurally related flavonoid glucuronide, have shown significant cardioprotective effects in various animal models. frontiersin.org In rat models of myocardial infarction, scutellarin was found to reduce interstitial fibrosis by inhibiting the multiplication of cardiac fibroblasts and collagen production. frontiersin.org It also exerts protective effects on vascular endothelial cells by activating signaling pathways such as the eNOS/cGMP/PKG pathway, which promotes vasodilation and protects against endothelial damage. frontiersin.org The broad cardiovascular activities of similar flavonoids highlight a promising area for the future pharmacological profiling of this compound.

Advanced Preclinical Research Methodologies

Application of Omics Technologies in Pharmacological Research

Modern pharmacological research is increasingly leveraging "omics" technologies to gain a comprehensive, system-wide understanding of a drug's mechanism of action. These high-throughput methods allow for the large-scale analysis of biological molecules, moving beyond the traditional single-target approach to a more holistic view of physiological responses. The main omics disciplines include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites).

In the context of investigating a natural compound like this compound, omics technologies offer powerful tools to elucidate its molecular mechanisms and identify novel therapeutic targets.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), could be applied to cells or tissues treated with this compound to reveal its impact on global gene expression. This can help identify the signaling pathways and biological processes that are modulated by the compound, offering clues to its anti-inflammatory, antioxidant, or metabolic effects.

Proteomics , typically using mass spectrometry, can identify and quantify changes in the entire protein complement of a cell or tissue in response to this compound. This provides a direct look at the functional molecules (e.g., enzymes, receptors) whose levels or activity are altered, validating targets identified at the transcriptomic level.

Metabolomics analyzes the complete set of small-molecule metabolites. By examining the metabolic fingerprint of a system after this compound administration, researchers can identify specific metabolic pathways that are impacted, which is particularly relevant for investigating its antidiabetic potential by pinpointing changes in glucose, lipid, or amino acid metabolism.

The integration of these multi-omics datasets can construct a comprehensive picture of this compound's biological effects, from gene regulation to functional metabolic outcomes, thereby accelerating its development as a potential therapeutic agent.

Integration of Organ-on-a-Chip and Microphysiological Systems in Preclinical Screening

A significant challenge in drug development is the translation of preclinical findings from traditional cell cultures and animal models to human clinical trials. Organ-on-a-chip (OoC) and microphysiological systems (MPS) are emerging as transformative technologies that can help bridge this gap. These devices are microfluidic cell culture systems that contain living human cells in a meticulously engineered 3D microenvironment, recapitulating the key structural and functional aspects of human organs like the liver, kidney, heart, and lung.

The integration of OoC technology into the preclinical screening of compounds such as this compound offers several advantages:

Improved Physiological Relevance: By mimicking the dynamic, three-dimensional architecture and mechanical cues (e.g., fluid flow) of human organs, OoCs provide a more accurate model of human physiology compared to static 2D cell cultures. frontiersin.org This can lead to more reliable predictions of a drug's efficacy and toxicity.

Human-Specific Data: OoCs are typically populated with human cells, including primary cells or induced pluripotent stem cells (iPSCs), thereby avoiding the species-specific differences that can confound results from animal models. nih.gov

Mechanism of Action Studies: These systems allow for detailed investigation into a compound's effect on specific organ functions. For example, a "liver-on-a-chip" could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury. A "kidney-on-a-chip" could be employed to evaluate its effects on renal function and potential nephrotoxicity. nih.gov

Multi-Organ Systems: Advanced MPS can connect multiple OoCs to simulate systemic interactions between different organs. nih.gov This would be invaluable for studying the holistic effect of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a human-relevant context.

By providing more predictive, human-relevant data early in the drug discovery pipeline, the use of OoC and MPS can help de-risk the development of natural compounds like this compound, potentially reducing the reliance on animal testing and improving the success rate of clinical trials. frontiersin.org

Structure Activity Relationship Sar and Computational Studies

Derivation of Structure-Activity Relationships for Scoparin and Its Analogs

SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. nih.gov For this compound, a C-glycosylflavone, this involves analyzing its flavonoid backbone, the pattern of functional groups, and the nature of the glycosidic bond.

The biological activities of C-glycosylflavonoids like this compound are intrinsically linked to several essential structural motifs. These compounds are characterized by a C-C bond between the anomeric carbon of a sugar and the C-6 or C-8 position of the flavonoid's A ring, which confers greater stability to hydrolysis compared to their O-glycosyl counterparts. researchgate.netnih.gov

Key structural features determining the bioactivity of this compound and related C-glycosylflavones include:

The Flavonoid Nucleus (C6-C3-C6): The core three-ring structure is fundamental. A double bond between C2 and C3 in conjugation with a 4-oxo (carbonyl) group in the C ring is recognized as a significant feature for the antioxidant and anti-inflammatory activity of many flavonoids. acs.orgmdpi.com

Hydroxylation Pattern of the B Ring: The arrangement of hydroxyl (-OH) groups on the B ring is a major determinant of antioxidant activity. For flavones based on luteolin (B72000) (which has a 3',4'-dihydroxy substitution), the ortho-dihydroxy structure is crucial for high antioxidant capacity. mdpi.comnih.gov this compound's aglycone, chrysoeriol (B190785), features a 4'-hydroxy and a 3'-methoxy group.

Hydroxyl Groups on the A Ring: Free hydroxyl groups at the C-5 and C-7 positions of the A ring contribute to antioxidant activity, partly by participating in metal ion chelation. nih.govnih.gov The 5-hydroxy group, in particular, forms a hydrogen bond with the 4-oxo group, which can influence the molecule's electronic properties.

The C-Glycosyl Moiety: The attachment of a sugar unit, typically at C-6 or C-8, impacts the molecule's polarity, solubility, and ability to interact with biological targets. While glycosylation can sometimes decrease antioxidant activity compared to the corresponding aglycone by increasing steric hindrance, it can also enhance bioavailability. nih.govmdpi.com In this compound, the glucose moiety is attached at the C-8 position. Studies comparing C-6 and C-8 glycosylflavones have often found similar activities, suggesting the position of the sugar on the A ring may be of minor significance for certain biological effects. researchgate.net

The specific functional groups on the this compound molecule and their positions directly correlate with its efficacy in various biological assays. Altering these groups through methylation, hydroxylation, or glycosylation can significantly modify the compound's activity.

Impact of Hydroxyl vs. Methoxy Groups:

Antioxidant Activity: The presence of free hydroxyl groups generally enhances antioxidant activity, whereas their replacement with methoxy (-OCH₃) groups tends to diminish it. nih.govnih.gov The 3'-methoxy group in this compound (derived from its chrysoeriol backbone) makes it a less potent radical scavenger compared to its analog isoorientin (a luteolin-8-C-glucoside), which has a 3'-hydroxyl group. The free radical scavenging ability is often linked to the ease of donating a hydrogen atom from a hydroxyl group. nih.gov

Cytotoxicity and P-glycoprotein (Pgp) Inhibition: In contrast to antioxidant effects, methoxylation can enhance other activities. Studies on various flavonoids have shown that methoxy groups at certain positions can increase cytotoxicity. nih.gov Furthermore, methoxy groups on the B ring, such as the 3'-OMe group found in this compound, have been associated with a positive role in the inhibition of P-glycoprotein, a protein linked to multidrug resistance in cancer. nih.gov

Lipophilicity and Bioavailability: Methylation of hydroxyl groups increases a flavonoid's lipophilicity (hydrophobicity). This can enhance its ability to cross cell membranes and potentially improve its oral bioavailability and distribution into tissues. researchgate.net

The table below summarizes the general influence of key functional groups, with this compound's features highlighted for context.

| Functional Group Position | Group on this compound | General Correlation with Efficacy |

| C-5, C-7 (A Ring) | -OH | The 5-OH and 7-OH groups are important for antioxidant and anti-inflammatory activities. mdpi.com |

| C-3' (B Ring) | -OCH₃ | A methoxy group here decreases radical scavenging but may enhance cytotoxicity and Pgp inhibition. nih.gov |

| C-4' (B Ring) | -OH | A free hydroxyl group is crucial for B-ring-mediated antioxidant activity. mdpi.com |

| C-8 (A Ring) | C-Glycosyl | The sugar moiety increases stability and water solubility but may reduce in vitro antioxidant potency compared to the aglycone. researchgate.netmdpi.com |

These correlations demonstrate the complex role of each functional group. The specific arrangement in this compound represents a balance between different properties, such as moderate antioxidant capacity and potentially enhanced cellular uptake and specific enzyme inhibitory activity due to its methoxy group.

Computational Chemistry Approaches in SAR Development

Computational chemistry offers powerful tools to rationalize and predict the biological activities of compounds like this compound, accelerating the development of SAR models and the discovery of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This method allows for the prediction of the activity of newly designed, unsynthesized molecules.

A typical QSAR study on this compound analogs would involve:

Dataset Compilation: A series of this compound derivatives with varying substituents is selected, and their biological activity (e.g., IC₅₀ for enzyme inhibition) is experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties:

Physicochemical: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA).

Electronic: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), net atomic charges. nih.gov

Topological: Descriptors that describe molecular size, shape, and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.gov

For instance, a hypothetical QSAR model for the cytotoxicity of flavone (B191248) derivatives against a cancer cell line might yield an equation like: pGC₅₀ = -0.5 * E_LUMO + 0.2 * LogP + 1.5 * QC6 - 3.4 Where pGC₅₀ is the activity, E_LUMO is an electronic descriptor, LogP is lipophilicity, and QC6 is the net charge on a specific carbon atom. nih.gov Such a model could guide the design of new this compound analogs with potentially higher cytotoxicity.

The table below illustrates a hypothetical dataset for a QSAR study of this compound analogs.

| Compound | R¹ (C-7) | R² (C-3') | LogP (Descriptor 1) | LUMO Energy (Descriptor 2) | Experimental Activity (IC₅₀, µM) |

| This compound | -OH | -OCH₃ | 1.8 | -1.5 eV | 25 |

| Analog 1 | -OCH₃ | -OCH₃ | 2.3 | -1.4 eV | 20 |

| Analog 2 | -OH | -OH | 1.3 | -1.7 eV | 15 |

| Analog 3 | -OH | -H | 2.1 | -1.3 eV | 40 |

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can predict how a ligand like this compound interacts with its biological target, such as an enzyme or receptor, at an atomic level. mdpi.com

The process typically involves:

System Setup: A 3D model of the protein-ligand complex is created, often starting from a pose generated by molecular docking. This complex is placed in a simulated physiological environment, including water molecules and ions. mdpi.com

Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, typically nanoseconds to microseconds. tandfonline.com

Trajectory Analysis: The resulting trajectory (a "movie" of atomic movements) is analyzed to understand the stability of the binding and the nature of the interactions. Key parameters analyzed include:

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein or ligand are flexible or rigid. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity. tandfonline.com

Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

For this compound, an MD simulation could reveal how its hydroxyl and methoxy groups form stable hydrogen bonds and hydrophobic interactions with specific amino acid residues in an enzyme's active site, explaining its inhibitory mechanism. nih.gov

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. nih.gov One of its most powerful applications in drug discovery is virtual screening, a process used to search vast libraries of chemical compounds to identify those most likely to bind to a drug target. researchgate.net This allows researchers to prioritize which molecules to synthesize and test, saving significant time and resources. mdpi.com

There are two main approaches for discovering this compound analogs using virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, such as this compound, is used as a template or "query." The database is then searched for molecules with a similar 2D structure, 3D shape, or pharmacophore (the spatial arrangement of essential features like hydrogen bond donors/acceptors and hydrophobic regions). ijcrr.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method, which primarily uses molecular docking, involves computationally fitting thousands or millions of candidate molecules from a library into the target's binding site. nih.govbiointerfaceresearch.com The molecules are then scored and ranked based on their predicted binding affinity and how well they fit, allowing for the identification of novel scaffolds that are chemically different from this compound but can still bind to the same target. researchgate.net

For example, a pharmacophore model derived from this compound could be used to screen a database like ZINC or PubChem, which contain millions of compounds. The resulting "hits" would be molecules that share key electronic and steric features with this compound and are therefore promising candidates for having similar biological activity. mdpi.com

Rational Design and Synthesis of Novel this compound Derivatives

The development of novel therapeutic agents from natural products often involves the rational design and synthesis of derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. This compound, a flavonoid C-glucoside, and its aglycone, scoparone (B1681568) (6,7-dimethoxycoumarin), serve as valuable scaffolds for medicinal chemists. Through computational studies and an understanding of structure-activity relationships (SAR), researchers can design and synthesize new this compound-related molecules with improved biological activities.

Computational Approaches in Derivative Design

Computational studies are integral to the rational design of novel this compound derivatives, allowing for the prediction of biological activity and the elucidation of interaction mechanisms before undertaking complex synthesis. walisongo.ac.idnih.gov These in silico methods, including molecular docking, quantitative structure-activity relationship (3D-QSAR) analysis, and molecular dynamics simulations, provide critical insights into how structural modifications may influence a compound's therapeutic potential. nih.govmdpi.com

For instance, studies on scoparone, the aglycone of this compound, demonstrate how computational tools can predict antioxidant activity. The effect of substituting different chemical groups on the coumarin core can be evaluated by calculating properties like Ionization Potential (IP). A lower IP value generally corresponds to better antioxidant (electron-donating) capacity. Computational experiments on scoparone derivatives have shown that electron-donating groups, such as a methyl group (CH₃), decrease the IP value, thereby enhancing potential antioxidant activity. walisongo.ac.id Conversely, electron-withdrawing groups, like a formyl group (CHO), increase the IP value, which is predicted to reduce antioxidant effects. walisongo.ac.id

These computational predictions are summarized in the table below, illustrating the impact of substituents at position 3 of the scoparone ring.

| Compound | Substituent at Position 3 | Effect on Electron Density | Predicted Impact on Antioxidant Activity |

|---|---|---|---|

| Scoparone | -H (Hydrogen) | Baseline | Baseline |

| 3-Methylscoparone | -CH₃ (Methyl) | Increase | Enhanced |

| 3-Bromoscoparone | -Br (Bromo) | Slight Decrease | Slightly Reduced |

| 3-Formylscoparone | -CHO (Formyl) | Decrease | Reduced |

Molecular docking studies further aid in rational design by simulating the binding of a derivative within the active site of a target protein. researchgate.net For example, in the design of coumarin-based inhibitors for enzymes like xanthine oxidase, docking can reveal key interactions, such as hydrogen bonds between the coumarin's ester oxygen and amino acid residues like Thr1010, or interactions between hydroxyl groups and residues like E802. nih.gov This information guides chemists in placing functional groups on the this compound scaffold to maximize binding affinity and inhibitory potential.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis provides the empirical foundation for rational design by linking specific structural features to biological activity. mdpi.comnih.govchemrxiv.org For coumarins, including this compound, several key SAR principles have been established that guide the synthesis of new derivatives.

Hydroxylation and O-Substitution: The number and position of hydroxyl (-OH) groups on the coumarin ring are strongly correlated with antioxidant and radical-scavenging activities. nih.gov For instance, esculetin, which has two adjacent hydroxyl groups, is a more potent radical scavenger than coumarins with fewer or no hydroxyls. nih.gov In designing this compound derivatives, modifying the existing methoxy groups or introducing additional hydroxyl groups could modulate these properties. SAR studies on antifungal coumarins have also shown that O-substitutions are essential for activity, with short aliphatic chains favoring higher potency. mdpi.com

Substitution on the Rings: Research indicates that substitutions on the benzene ring of the coumarin nucleus generally have a more significant impact on antioxidant activity than substitutions on the pyrone ring. walisongo.ac.id This suggests that modifications at positions 5 or 8 of the this compound scaffold could be a fruitful strategy for developing potent antioxidants.

Introduction of Heterocyclic Moieties: The synthesis of derivatives that incorporate other heterocyclic systems, such as pyrazoles or pyrimidines, onto the coumarin framework is a common strategy to explore new biological activities, including anticancer and enzyme inhibitory effects. nih.gov

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound analogs is guided by the insights gained from computational and SAR studies. Standard organic chemistry reactions are employed to modify the this compound or scoparone core. A general approach involves starting with a 7-hydroxycoumarin, a common precursor in many synthetic pathways. nih.govnih.gov

One common synthetic route is the Pechmann condensation, followed by subsequent reactions to add desired functional groups. researchgate.net For example, to create derivatives with substituents at the 8-position of a 4-methyl-7-hydroxycoumarin, a Duff reaction can be used to introduce a formyl group, which then serves as a handle for further elaboration. researchgate.net

Another synthetic strategy involves condensation reactions. Novel coumarin analogs have been prepared by reacting a 7-hydroxycoumarin precursor with compounds like ethyl-4-chloroacetoacetate under reflux conditions in the presence of a base such as potassium carbonate. nih.govmdpi.com This method allows for the fusion of a 1,3-dicarbonyl moiety to the coumarin scaffold, creating a new class of derivatives with distinct electronic and steric properties. nih.govmdpi.com

The general synthetic scheme often involves the following steps:

Selection of a suitable coumarin precursor, such as 7-hydroxy-6-methoxycoumarin (scopoletin) or 6,7-dihydroxycoumarin (esculetin), which are structurally related to this compound.

Protection of reactive hydroxyl groups if necessary.

Execution of specific chemical reactions such as alkylation, acylation, or condensation to introduce new functional groups at desired positions (e.g., C3, C4, C7, C8).

Purification and structural characterization of the newly synthesized derivatives using techniques like NMR, mass spectrometry, and IR spectroscopy. researchgate.netmdpi.com

Through these combined strategies of computational design, SAR analysis, and targeted synthesis, researchers can systematically develop novel this compound derivatives with enhanced potential for various therapeutic applications.

Analytical Methods for Research and Quantitative Profiling of Scoparin

Chromatographic Techniques for Separation and Quantification Chromatographic techniques are fundamental for isolating and quantifying scoparin due to its presence in complex biological samples alongside other flavonoids and phytochemicals.

High-Performance Liquid Chromatography (HPLC) Methodologies HPLC is a widely used technique for the separation and quantification of this compound. This method typically involves a stationary phase, often a reversed-phase C18 column, and a mobile phase consisting of a mixture of water and organic solvents, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and separation.researchgate.netmdpi.comcore.ac.ukresearchgate.net

HPLC coupled with a diode array detector (HPLC-DAD) is commonly employed for the quantitative analysis of flavonoids, including this compound. mdpi.commdpi.comresearchgate.net The DAD allows for the detection of compounds based on their UV-Vis absorption spectra, providing both qualitative and quantitative information. researchgate.netmdpi.comresearchgate.netresearchgate.net Quantification is typically achieved by integrating the peak areas of this compound in the chromatogram and comparing them to a calibration curve prepared using known concentrations of a this compound standard. researchgate.net

For instance, HPLC-DAD has been used to identify and quantify this compound in Citrus limetta juice. biocrick.com In such applications, the chromatographic conditions, including the mobile phase composition, flow rate, column temperature, and detection wavelength, are optimized to achieve adequate separation and sensitivity for this compound within the complex matrix. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications LC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the analysis of complex mixtures and for the detection and quantification of this compound at lower concentrations.nih.govcreative-proteomics.comLC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.creative-proteomics.com

In LC-MS/MS analysis of this compound, the liquid chromatograph separates the components of the sample, and the mass spectrometer detects and fragments the ions, providing molecular weight information and characteristic fragment ions. creative-proteomics.compharmainfo.in This fragmentation pattern serves as a powerful tool for the positive identification of this compound within a sample. creative-proteomics.compharmainfo.in

LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a common configuration used for flavonoid analysis, including this compound. biocrick.compharmainfo.innih.govepa.gov Electrospray ionization is a soft ionization technique suitable for polar compounds like flavonoids. nih.gov The MS/MS capabilities allow for the selection of the this compound parent ion and its fragmentation into product ions, providing a specific and sensitive detection method. creative-proteomics.compharmainfo.in

LC-MS/MS has been applied for the identification of this compound in various plant extracts, such as Citrus species and Iris lactea leaves. mdpi.combiocrick.compharmainfo.innih.gov The technique allows for the tentative identification of compounds based on their retention time, molecular weight, and characteristic fragmentation patterns, often by comparison with spectral databases or reference standards. mdpi.compharmainfo.in

LC-MS/MS is also valuable for quantitative analysis, particularly in complex biological matrices where interfering compounds may be present. creative-proteomics.comfrontiersin.org Quantification can be performed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which monitor specific parent-to-fragment ion transitions characteristic of this compound, providing high sensitivity and specificity.

Spectrophotometric and Spectrometric Approaches Spectroscopic methods provide complementary information for the analysis and structural characterization of this compound.